2-Amino-4-methylpyridine-3-thiol

Antioxidant Design Computational Chemistry Pyridinethiols

Researchers designing N,S-bidentate ligands or antioxidant scaffolds face a critical gap: generic 2-aminopyridines lack the thiol group essential for metal-thiolate coordination and redox activity. 2-Amino-4-methylpyridine-3-thiol (CAS 110402-27-2) solves this with orthogonal amine/thiol bifunctionality, enabling selective derivatization and stable metal complex formation. • Ortho amine/thiol motif enables fused heterocycle synthesis (thiazolo[5,4-b]pyridines) and self-assembled monolayers on noble metal surfaces. • Electron-donating NH₂ and CH₃ groups are predicted to lower S-H bond dissociation energy vs. unsubstituted 3-pyridinethiol (82.1 kcal/mol), enhancing antioxidant capacity. • Available in 10-100 mg standard packs with bulk custom synthesis options; shipped under inert atmosphere.

Molecular Formula C6H8N2S
Molecular Weight 140.204
CAS No. 110402-27-2
Cat. No. B563950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylpyridine-3-thiol
CAS110402-27-2
Synonyms3-Pyridinethiol,2-amino-4-methyl-(9CI)
Molecular FormulaC6H8N2S
Molecular Weight140.204
Structural Identifiers
SMILESCC1=C(C(=NC=C1)N)S
InChIInChI=1S/C6H8N2S/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3,(H2,7,8)
InChIKeyLPYFCZUFSOUKPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylpyridine-3-thiol Technical Profile


2-Amino-4-methylpyridine-3-thiol (CAS 110402-27-2, molecular formula C6H8N2S, molecular weight 140.21 g/mol) is a heterocyclic building block belonging to the aminopyridine thiol class . It is characterized by the presence of a primary amine (-NH2), a methyl group (-CH3), and a thiol (-SH) group on a pyridine ring, a substitution pattern that imparts distinct nucleophilic and metal-chelating properties . The compound's thiol group is particularly notable for its ability to participate in redox reactions and form stable metal-thiolate bonds, differentiating it from simple aminopyridines [1]. As a specialized research chemical, it is primarily utilized as a ligand in coordination chemistry, a synthetic intermediate for creating more complex heterocycles, and as a functional monomer for surface modification, rather than as a direct active pharmaceutical ingredient (API) [2].

2-Amino-4-methylpyridine-3-thiol: Why Analogs Fall Short


Substituting 2-Amino-4-methylpyridine-3-thiol with a structurally similar analog, such as a simple 2-aminopyridine or a 4-methylpyridine derivative, is not chemically equivalent and will lead to significant differences in downstream performance. The compound's defining feature is its bifunctional nature, offering both a primary amine and an aromatic thiol for orthogonal reactivity and coordination . An analog lacking the thiol group would be incapable of forming metal-sulfur complexes or engaging in thiol-specific chemistry [1]. Conversely, an analog lacking the 2-amino group would lose a key site for nucleophilic substitution and hydrogen bonding. The specific 2-amino-4-methyl substitution pattern on the 3-pyridinethiol scaffold is critical for its predicted antioxidant potential and unique electronic properties, which are altered by even minor changes in substituent position or identity [2]. Therefore, selection of this specific CAS number is essential for projects requiring this exact combination of functional groups and regiochemistry.

2-Amino-4-methylpyridine-3-thiol: Performance vs. Analogs


S–H Bond Dissociation Energy & Antioxidant Potential

A computational study on a series of 3-pyridinethiols provides a quantitative prediction of the S-H bond dissociation energy (BDE), a key parameter for hydrogen atom transfer (HAT) antioxidant activity [1]. The analysis demonstrates how substituents on the pyridine ring fine-tune the BDE. For the core 3-pyridinethiol scaffold, the calculated BDE was 82.1 kcal/mol. The introduction of an amino group at the 6-position, as found in a close analog of the target compound, significantly lowered the BDE to 77.3 kcal/mol, indicating a higher potential for antioxidant activity. This suggests that the 2-amino-4-methyl substitution pattern of the target compound will similarly modulate its BDE and, consequently, its predicted antioxidant efficacy compared to the unsubstituted 3-pyridinethiol or other halogen-substituted variants [1].

Antioxidant Design Computational Chemistry Pyridinethiols

Corrosion Inhibition: Aminopyridine Baseline

While direct experimental data for 2-Amino-4-methylpyridine-3-thiol as a corrosion inhibitor is not available in the public domain, data for its close structural relative, 2-amino-4-methylpyridine (AMP), establishes the performance baseline for this molecular scaffold in corrosion science [1]. This evidence is presented as a class-level benchmark; the target compound's thiol group is expected to significantly alter its adsorption mechanism and efficiency. In a study on mild steel in 0.5 M HCl, AMP was shown to act as a mixed-type inhibitor, with its adsorption conforming to the Langmuir isotherm [1]. The inhibition efficiency was correlated to the frontier orbital energy band gap, which was calculated to be 5.357 eV for the neutral molecule in aqueous solution [1]. This demonstrates that the aminopyridine core has an inherent affinity for metal surfaces, a property that the thiol group in 2-Amino-4-methylpyridine-3-thiol is anticipated to enhance due to the strong metal-sulfur interaction.

Corrosion Inhibition Mild Steel Acidic Media

Synthetic Accessibility of Pyridine-3-thiols

A recent 2025 publication details an efficient and general method for synthesizing a variety of substituted pyridine-3-thiols, which would include the target compound 2-Amino-4-methylpyridine-3-thiol [1]. This work is significant as it demonstrates the accessibility of this compound class, which is often challenging to synthesize via traditional methods. The reported methodology focuses on generating a diverse library of these thiols, implying that the specific 2-amino-4-methyl derivative can be prepared with a level of efficiency and purity suitable for research use. While exact yields for this specific derivative are not detailed, the existence of a reliable synthetic pathway is a crucial differentiator for procurement, as it supports commercial availability and reproducibility compared to less accessible or commercially obsolete pyridine thiols [1].

Organic Synthesis Pyridine Chemistry Thiolation

2-Amino-4-methylpyridine-3-thiol Application Scenarios


Chain-Breaking Antioxidant Lead Scaffold

As demonstrated by the quantitative in silico evidence [1], the substitution pattern on the 3-pyridinethiol core directly influences the S-H bond dissociation energy (BDE). This makes 2-Amino-4-methylpyridine-3-thiol a strategic starting point for medicinal chemistry programs aiming to design and synthesize new antioxidant agents. By further derivatizing the 2-amino group, researchers can fine-tune the compound's lipophilicity, bioavailability, and its ability to quench free radicals in a cellular environment, which is a key factor in mitigating oxidative stress-related diseases. The presence of the electron-donating amino and methyl groups is predicted to lower the BDE compared to the parent scaffold, thereby increasing its potential efficacy [1].

N,S-Chelating Ligands for Catalysis & Imaging

The compound's most significant differentiation is its bifunctionality, offering both a pyridyl nitrogen and an adjacent thiol sulfur atom for metal coordination. This makes it an ideal precursor for synthesizing N,S-bidentate or multidentate ligands . Such ligands are sought after in the development of bioinspired catalysts that mimic the active sites of metalloenzymes [2]. Furthermore, patents highlight the use of similar pyridine-based nitrogen-sulfur ligands in the preparation of radiopharmaceuticals for diagnostic imaging [3]. The specific 2-amino-4-methyl-3-thiol geometry provides a unique and rigid chelate bite angle, which is crucial for creating metal complexes with specific stabilities, redox potentials, and catalytic activities.

Surface Functionalization & Corrosion Protection

The thiol group is renowned for its ability to form strong, self-assembled monolayers (SAMs) on noble metal surfaces like gold and copper. 2-Amino-4-methylpyridine-3-thiol can serve as a functional monomer to create surfaces with tailored properties, such as specific chemical reactivity or altered wettability. The presence of the amino group provides a secondary attachment point for further modification, allowing for the construction of more complex surface architectures. In the context of corrosion inhibition, as inferred from the behavior of 2-amino-4-methylpyridine [4], the thiol group is expected to act as a powerful anchor, while the pyridine ring and amine group provide additional interactions with the metal surface and a barrier to corrosive species in acidic environments.

Key Intermediate in Heterocyclic Synthesis

The ortho-relationship between the amine and thiol groups is a classic motif for the synthesis of fused heterocyclic systems, such as thiazolo[5,4-b]pyridines and similar ring-fused derivatives. These bicyclic systems are common pharmacophores in drug discovery, found in molecules with a wide range of biological activities, including kinase inhibition and antimicrobial properties [5]. The reliable synthetic accessibility of the pyridine-3-thiol class [1] confirms that this compound is a practical and versatile building block for constructing diverse libraries of complex molecules for biological screening.

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